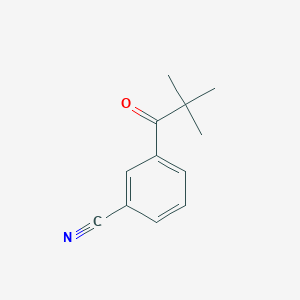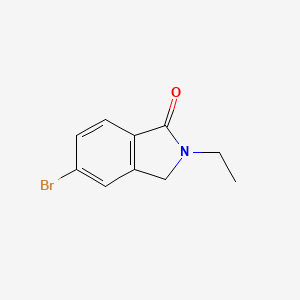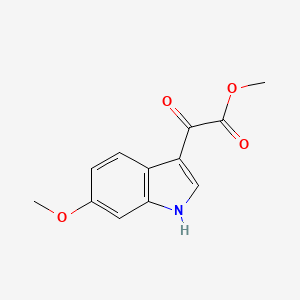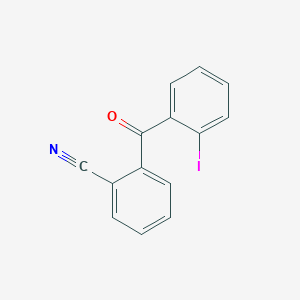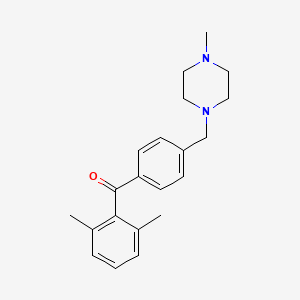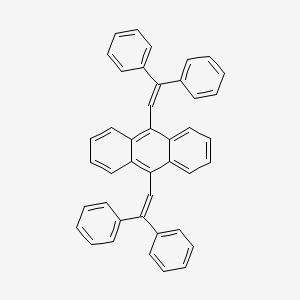
9,10-Bis(2,2-diphenylvinyl)anthracene
Vue d'ensemble
Description
9,10-Bis(2,2-diphenylvinyl)anthracene is an organic compound with the molecular formula C42H30 . It is an important organic intermediate that can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .
Molecular Structure Analysis
The molecular structure of 9,10-Bis(2,2-diphenylvinyl)anthracene is characterized by a butterfly-like structure. This unique structure allows it to form a unique aggregation structure through cross dipole stacking .Applications De Recherche Scientifique
Organic Luminescent Molecule Properties
9,10-Bis(2,2-diphenylvinyl)anthracene (BDPVA) exhibits a butterfly-like structure that forms unique aggregation structures. This structure is highly beneficial for fluorescence emission, leading to high-performance amplified spontaneous emission and electroluminescence, making it suitable for advanced materials in luminescence applications (Zhang et al., 2014).
Electroluminescent Materials
Diaminoanthracene derivatives, including compounds related to 9,10-bis(2,2-diphenylvinyl)anthracene, have been used as high-performance green host electroluminescent materials. They exhibit intensive green light emission in electroluminescent devices, highlighting their potential in electronic display technologies (Yu et al., 2002).
Piezofluorochromic Properties
9,10-Bis(2,2-diphenylvinyl)anthracene derivatives demonstrate notable piezofluorochromism, with their fluorescence emissions being influenced by external stimuli like pressure. This property is useful in developing materials for sensory applications, where changes in fluorescence can signal variations in external conditions (Zheng et al., 2014).
Photocatalytic Applications
9,10-Bis(2,2-diphenylvinyl)anthracene serves as a photocatalyst for radical fluoroalkylation under visible light irradiation. Its high reducing power makes it a candidate for generating versatile fluoroalkyl radicals, applicable in organic synthesis and chemical transformations (Noto et al., 2018).
High-Efficiency Blue Organic Light-Emitting Diodes
This compound has been used to create highly efficient deep blue emitting materials. It offers high thermal stability and limited intermolecular interactions, leading to high efficiency in blue organic light-emitting diodes (OLEDs), pertinent in advanced display and lighting technologies (Park et al., 2008).
Propriétés
IUPAC Name |
9,10-bis(2,2-diphenylethenyl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H30/c1-5-17-31(18-6-1)39(32-19-7-2-8-20-32)29-41-35-25-13-15-27-37(35)42(38-28-16-14-26-36(38)41)30-40(33-21-9-3-10-22-33)34-23-11-4-12-24-34/h1-30H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOGKFGLSYHBNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=C(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629154 | |
| Record name | 9,10-Bis(2,2-diphenylethenyl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Bis(2,2-diphenylvinyl)anthracene | |
CAS RN |
683227-80-7 | |
| Record name | 9,10-Bis(2,2-diphenylethenyl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



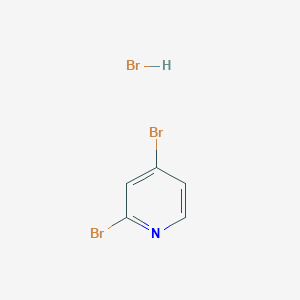
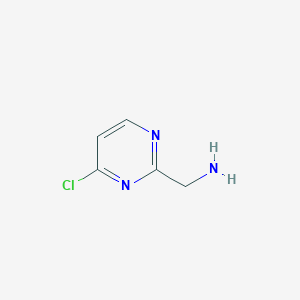
![7-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1613524.png)
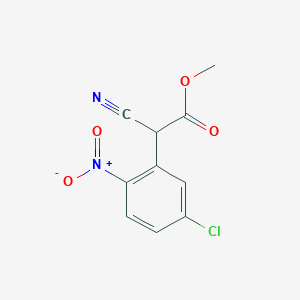
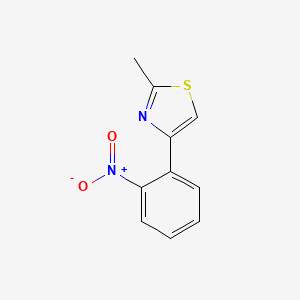
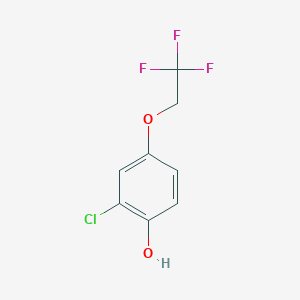
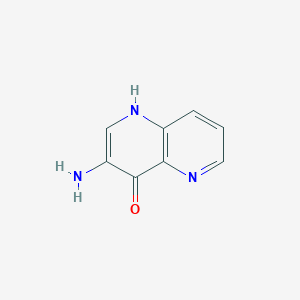
![9-{[6-Deoxy-alpha-L-galactopyranosyl-(1->2)-[alpha-D-galactopyranosyl-(1->3)]-beta-D-galactopyranosyl]oxy}nonanoic acid](/img/structure/B1613533.png)
